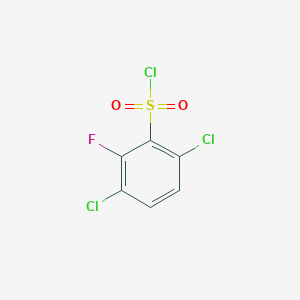

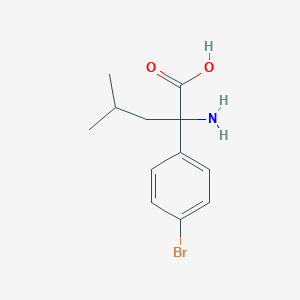

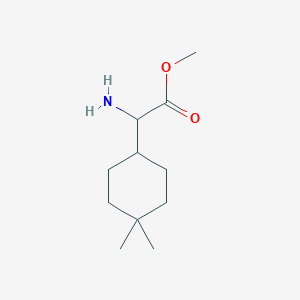

![molecular formula C7H13ClN4O3 B1407494 [2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride CAS No. 1417570-01-4](/img/structure/B1407494.png)

[2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride

Vue d'ensemble

Description

2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride, commonly referred to as EPNH, is an organic compound with a variety of uses in the scientific research field. This compound is a versatile tool for researchers due to its ability to act as a substrate, reagent, and catalyst in a variety of reactions.

Applications De Recherche Scientifique

Synthesis and Characterization of Pyrazole Derivatives : A study by Titi et al. (2020) demonstrated the synthesis of pyrazole derivatives, including those related to [2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride. These compounds were characterized using techniques like FT-IR, UV–visible spectroscopy, and X-Ray crystallography. The research highlighted the geometric parameters and theoretical physical and chemical properties, suggesting potential antitumor, antifungal, and antibacterial applications (Titi et al., 2020).

Electrosynthesis of Amines : A study conducted by Mikhal’chenko et al. (2007) explored the electrochemical behavior of similar pyrazole derivatives, demonstrating the conversion to various amine products under different conditions. This process highlighted the potential of these compounds in synthetic chemistry, particularly in the generation of amines through electroreduction (Mikhal’chenko et al., 2007).

Catalytic Applications : A study by Matiwane et al. (2020) investigated pyrazolyl compounds in catalysis. They tested zinc complexes of pyrazolylamine derivatives for the copolymerization of CO2 and cyclohexene oxide, achieving significant selectivity and moderate molecular weights. This research indicates the potential of these compounds in catalytic applications, particularly in polymer synthesis (Matiwane et al., 2020).

Potential in Preparing Pyrazole Derivatives : Guillou and Janin (2010) reported a methodology for the preparation of new pyrazole derivatives, including ethyl 3-ethoxy-1H-pyrazole-4-carboxylate. This method provided an entry point to a wide range of pyrazole series, demonstrating the versatility of these compounds in synthesizing new chemical entities (Guillou & Janin, 2010).

Mécanisme D'action

Target of Action

Pyrazole derivatives, such as “[2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride”, have been shown to exhibit a broad range of biological activities . They have been reported to interact with various targets, including enzymes like cholinesterase .

Mode of Action

The mode of action of pyrazole derivatives can vary greatly depending on their specific structure and the functional groups they contain. For example, some pyrazole derivatives have been found to inhibit enzymes like cholinesterase, potentially acting as neuroprotective agents .

Biochemical Pathways

Pyrazole derivatives can affect various biochemical pathways depending on their specific targets. For instance, if a pyrazole derivative inhibits an enzyme like cholinesterase, it could affect the cholinergic system and neurotransmission .

Pharmacokinetics

The pharmacokinetic properties of pyrazole derivatives can vary widely and depend on factors like their specific structure and formulation. Many heterocyclic compounds, which include pyrazoles, are known to have high chemotherapeutic values .

Result of Action

The result of the action of pyrazole derivatives can vary depending on their specific targets and mode of action. For example, if a pyrazole derivative acts as a cholinesterase inhibitor, it could potentially have neuroprotective effects .

Analyse Biochimique

Biochemical Properties

[2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit selective inhibition of cholinesterase enzymes, such as acetylcholinesterase and butyrylcholinesterase . These interactions suggest potential applications in the treatment of neurological disorders, where cholinesterase inhibition is a therapeutic strategy. Additionally, the nitro group in the compound can participate in redox reactions, further influencing its biochemical activity.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been reported to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate oxidative stress levels by influencing the production of reactive oxygen species (ROS) and lipid peroxidation . These effects can lead to changes in gene expression profiles and alterations in cellular metabolism, potentially affecting cell proliferation, apoptosis, and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound’s ability to inhibit cholinesterase enzymes involves binding to the active site of these enzymes, preventing the breakdown of acetylcholine and butyrylcholine . This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease. Additionally, the compound’s nitro group can undergo reduction, generating reactive intermediates that can interact with cellular macromolecules, leading to further biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives, including this compound, exhibit thermal stability with decomposition onset temperatures ranging from 147 to 228°C . Over extended periods, the compound may undergo degradation, leading to the formation of by-products that could alter its biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as neuroprotection and anti-inflammatory activity . At higher doses, toxic or adverse effects may be observed, including neurotoxicity and oxidative stress . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can undergo reduction of its nitro group, leading to the formation of reactive intermediates that participate in redox reactions . These intermediates can interact with cellular enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism may also involve conjugation reactions, enhancing its solubility and facilitating excretion.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s hydrophilic nature, due to the presence of the hydrochloride salt, allows it to be efficiently transported across cell membranes . Once inside the cell, it can interact with intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization can affect its interactions with cellular macromolecules and its overall biochemical activity.

Propriétés

IUPAC Name |

2-(3-ethoxy-4-nitropyrazol-1-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O3.ClH/c1-2-14-7-6(11(12)13)5-10(9-7)4-3-8;/h5H,2-4,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCDOYGZQUHSKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN(C=C1[N+](=O)[O-])CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

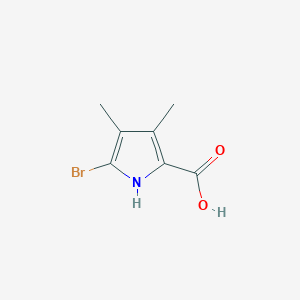

![9-Bromo-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B1407414.png)

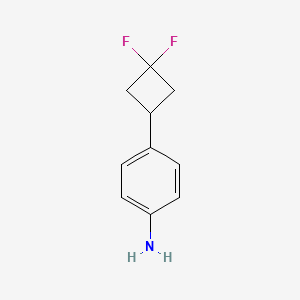

![[3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]acetic acid](/img/structure/B1407420.png)

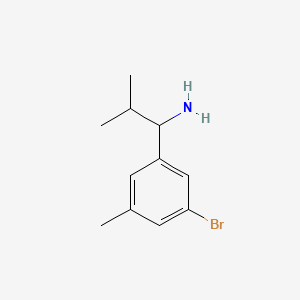

![Cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl]](/img/structure/B1407425.png)

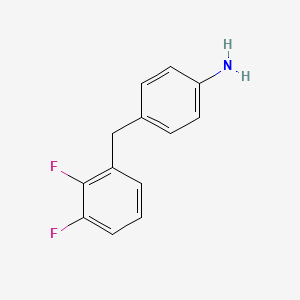

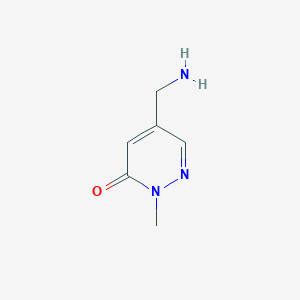

amine](/img/structure/B1407427.png)